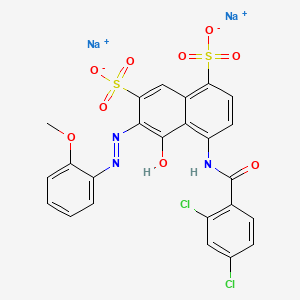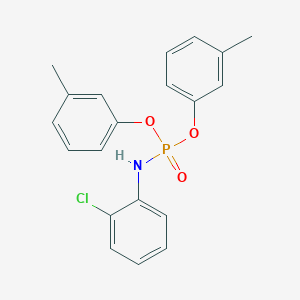
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is an organophosphorus compound with the molecular formula C20H19ClNO3P. This compound is known for its unique structural features, which include a phosphoramidate group bonded to both 3-methylphenyl and 2-chlorophenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate typically involves the reaction of 3-methylphenol with phosphorus oxychloride to form bis(3-methylphenyl)phosphorochloridate. This intermediate is then reacted with 2-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-chlorophenyl) N-(2-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(4-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(2-bromophenyl)phosphoramidate
Uniqueness
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is unique due to the presence of both 3-methylphenyl and 2-chlorophenyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
6531-48-2 |
|---|---|
Fórmula molecular |
C20H19ClNO3P |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
N-bis(3-methylphenoxy)phosphoryl-2-chloroaniline |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-7-5-9-17(13-15)24-26(23,22-20-12-4-3-11-19(20)21)25-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,22,23) |
Clave InChI |
CIHIDHMHCYALBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2Cl)OC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)
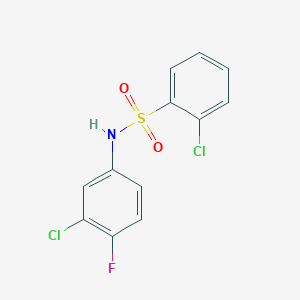
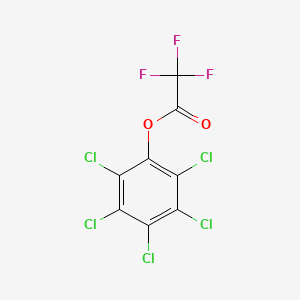
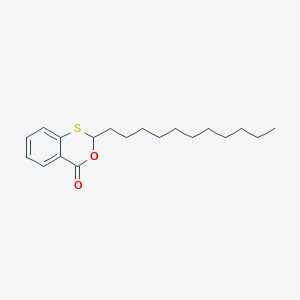
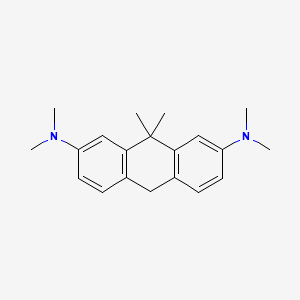
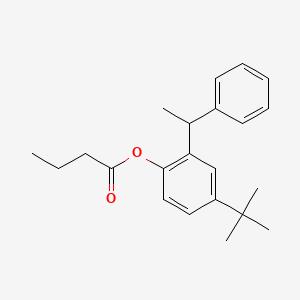
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
